3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine
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Overview
Description
3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine is a compound belonging to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine typically involves the formation of the benzodiazole ring followed by the introduction of the propan-1-amine side chain. One common method involves the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions to form the benzodiazole core. The propan-1-amine side chain can then be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the benzodiazole ring.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the benzodiazole ring or the propan-1-amine side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while substitution reactions can introduce various functional groups onto the benzodiazole ring or the propan-1-amine side chain.
Scientific Research Applications
3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine involves its interaction with specific molecular targets in biological systems. This can include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole derivatives: Compounds with similar benzodiazole cores but different side chains.
Imidazole derivatives: Compounds with imidazole rings fused to other aromatic systems.
Propan-1-amine derivatives: Compounds with similar propan-1-amine side chains but different aromatic cores.
Uniqueness
3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine is unique due to the specific combination of the benzodiazole core and the propan-1-amine side chain. This unique structure can impart specific properties and activities that are not observed in other similar compounds, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-[1-(2-methylpropyl)benzimidazol-2-yl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-11(2)10-17-13-7-4-3-6-12(13)16-14(17)8-5-9-15/h3-4,6-7,11H,5,8-10,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHYXZGHCNCEMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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